molecular formula C29H34O15 B1234163 Oraposide CAS No. 61276-16-2

Oraposide

Cat. No. B1234163
CAS RN: 61276-16-2
M. Wt: 622.6 g/mol
InChI Key: FPOYEEKZOOLVJA-DNBQVIFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oraposide is a natural product found in Globularia trichosantha, Orobanche rapum-genistae, and other organisms with data available.

Scientific Research Applications

Hepatoprotective Applications

Hepataprotective Effects of Ginsenoside Rg1 Ginsenoside Rg1, derived from Panax ginseng, exhibits notable hepatoprotective properties. It particularly excels in combating oxidative stress and inflammation in the liver. The antioxidant protection primarily operates through the Keap1-Nrf2-ARE signaling pathway, marking Rg1 as a potential candidate for treating various liver diseases induced by different factors (Gao et al., 2017).

Neuroprotective Applications

Astragaloside IV in Focal Cerebral Ischemia Astragaloside IV (AST-IV), a crucial component of Radix Astragali seu Hedysari, shows promising neuroprotection in experimental ischemic stroke. This compound significantly ameliorates neurological function and reduces infarct volume, primarily through antioxidative, anti-inflammatory, and antiapoptotic mechanisms (Wang et al., 2017).

Astragaloside IV in Neurological Disorders A comprehensive review reveals Astragaloside IV's significant impact on neuroprotective effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, cerebral ischemia, and autoimmune encephalomyelitis. Its effectiveness is largely attributed to its antioxidant, antiapoptotic, and anti-inflammatory properties, presenting it as an alternative therapeutic strategy for these conditions (Costa et al., 2019).

Renoprotective Applications

Astragaloside IV in Diabetic Nephropathy Astragaloside IV demonstrates multifaceted renoprotective effects in animal models of diabetic nephropathy. It effectively slows the progression of pathological signs in kidneys, enhances creatinine clearance, and decreases serum creatinine, among other benefits. Its mechanism of action encompasses antifibrotic, antioxidant, and antiapoptotic effects, highlighting its potential as a therapeutic agent for diabetic nephropathy (Wang et al., 2020).

properties

CAS RN

61276-16-2

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

[(4aR,6R,7R,8S,8aS)-2-(3,4-dihydroxyphenyl)-6-(hydroxymethyl)-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-7-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H34O15/c1-12-22(36)23(37)24(38)28(40-12)44-26-25(43-21(35)7-3-13-2-5-15(31)17(33)8-13)19(10-30)42-29-27(26)41-20(11-39-29)14-4-6-16(32)18(34)9-14/h2-9,12,19-20,22-34,36-38H,10-11H2,1H3/b7-3+/t12-,19+,20?,22-,23+,24+,25+,26-,27-,28-,29+/m0/s1

InChI Key

FPOYEEKZOOLVJA-DNBQVIFESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]3[C@H](OCC(O3)C4=CC(=C(C=C4)O)O)O[C@@H]([C@H]2OC(=O)/C=C/C5=CC(=C(C=C5)O)O)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C3C(OCC(O3)C4=CC(=C(C=C4)O)O)OC(C2OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C(OCC(O3)C4=CC(=C(C=C4)O)O)OC(C2OC(=O)C=CC5=CC(=C(C=C5)O)O)CO)O)O)O

synonyms

1',2'-(3,4-dihydroxyphenyl-alpha,beta-dioxoethanol)-4'-O-caffeoyl-O-rhamnopyranosyl-1-3-O-glucopyranoside
crenatoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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